2-(Trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylic acid
Description
2-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylic acid (CAS: 2102411-09-4) is a heterocyclic compound featuring a fused imidazo[1,5-a]pyrimidine core. This structural profile makes it a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to hydrophobic and polar interactions .
Properties
CAS No. |
2102411-09-4 |
|---|---|
Molecular Formula |
C8H4F3N3O2 |
Molecular Weight |
231.13 g/mol |
IUPAC Name |
2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylic acid |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)4-1-2-14-3-12-5(7(15)16)6(14)13-4/h1-3H,(H,15,16) |
InChI Key |
JRFUYSJUYUCULB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC(=C2N=C1C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Reactions
One of the primary methods for synthesizing imidazo[1,5-a]pyrimidine derivatives is through cyclocondensation reactions involving appropriately substituted pyrimidine and imidazole precursors. The trifluoromethyl group is typically introduced via trifluoromethylated building blocks such as ethyl 2,2,2-trifluoroacetate or trifluoroacetyl chloride.
Stepwise Vapor-Phase Halogenation and Fluorination
For related trifluoromethylpyridine derivatives, stepwise vapor-phase chlorination followed by fluorination has been reported. This method uses transition metal catalysts (e.g., iron fluoride) at elevated temperatures (>300°C) to introduce trifluoromethyl groups and halogens onto pyridine rings, which can be adapted for intermediates leading to the target compound.
Ritter-Type Reactions for Imidazo[1,5-a]pyridine Core Formation
Recent advances include the use of intermolecular Ritter-type reactions to construct the imidazo[1,5-a]pyridine core efficiently. A typical procedure involves reacting substituted pyrimidines with nitriles in the presence of bismuth triflate (Bi(OTf)3) as a catalyst and p-TsOH·H2O as an acid promoter in 1,2-dichloroethane (DCE) at elevated temperatures (~150 °C) under sealed conditions. This method allows the formation of the fused heterocyclic system with high selectivity and yields.
Detailed Preparation Methodology
Analytical Monitoring and Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and purity of the synthesized compound, particularly to verify the presence of the trifluoromethyl group and the fused ring system.
- High-Performance Liquid Chromatography (HPLC): Employed to monitor reaction progress and purity of the final product.
- Mass Spectrometry: Confirms molecular weight (~231.13 g/mol) and molecular formula (C8H4F3N3O2).
Research Findings and Optimization Notes
- The choice of catalyst and acid promoter is crucial; Bi(OTf)3 combined with p-TsOH·H2O has shown high efficiency and selectivity in forming the imidazo[1,5-a]pyrimidine core.
- Reaction temperature and solvent volume impact yield; 150 °C and 0.3 M concentration in DCE provide optimal conditions.
- Excess nitrile is necessary to drive the reaction to completion and improve yields.
- Alternative methods involving vapor-phase halogenation/fluorination are more suited for precursor synthesis rather than direct formation of the target compound.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Condition | Effect on Synthesis |
|---|---|---|
| Catalyst | Bi(OTf)3 (5 mol%) | Enhances cyclization efficiency |
| Acid Promoter | p-TsOH·H2O (7.5 equiv) | Facilitates ring closure |
| Solvent | 1,2-Dichloroethane (DCE) | Good solubility, stable at high temp |
| Temperature | 150 °C | Required for reaction progress |
| Reaction Time | Overnight (~16-18 h) | Ensures complete conversion |
| Nitrile Source | Acetonitrile (15 equiv) | Provides trifluoromethyl carbon source |
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Carboxylic Acid Group
The carboxylic acid moiety at position 8 undergoes classical nucleophilic acyl substitution reactions, enabling derivatization for enhanced solubility or bioactivity.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Esterification | ROH (alcohol), H<sub>2</sub>SO<sub>4</sub>, reflux | 8-Alkoxycarbonyl derivatives | 70–85% | |
| Amidation | RNH<sub>2</sub> (amine), EDCI, DMAP, DCM | 8-Carboxamide analogs | 60–78% | |
| Acid Chloride Formation | SOCl<sub>2</sub>, reflux | 8-Chlorocarbonyl intermediate | 90% |
-
Key Insight : The carboxylic acid group is highly reactive under mild conditions, facilitating the synthesis of esters and amides for pharmacological studies.
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) on the Heterocyclic Core
Electron-withdrawing groups (e.g., trifluoromethyl) activate the pyrimidine ring for nucleophilic substitution. Position 4 is particularly reactive due to electronic effects.
-
Mechanism : The trifluoromethyl group enhances ring electrophilicity, enabling attack by amines at position 4 .
Decarboxylation Reactions
Thermal or acidic conditions promote decarboxylation, yielding simpler imidazo[1,5-A]pyrimidine derivatives.
| Conditions | Product | Application |
|---|---|---|
| 200°C, inert atmosphere | 2-(Trifluoromethyl)imidazo[1,5-A]pyrimidine | Intermediate for further functionalization |
| H<sub>2</sub>SO<sub>4</sub>, reflux | Same as above | Streamlined synthesis of analogs |
-
Note : Decarboxylation is often employed to reduce molecular complexity while retaining the trifluoromethyl group’s bioactivity.
Halogenation and Electrophilic Substitution
Electrophilic halogenation occurs at position 5 of the pyrimidine ring, guided by the electron-withdrawing trifluoromethyl group.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | DCM, 0°C to RT | 5-Bromo derivative | 65% |
| I<sub>2</sub>, HNO<sub>3</sub> | AcOH, 50°C | 5-Iodo analog | 58% |
Cross-Coupling Reactions
The halogenated derivatives participate in palladium-catalyzed couplings, enabling aryl or alkyl group introduction.
| Reaction Type | Catalyst | Conditions | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub> | K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O, 80°C | 5-Aryl derivatives |
| Heck Coupling | Pd(OAc)<sub>2</sub> | NEt<sub>3</sub>, DMF, 100°C | Alkenyl-substituted analogs |
-
Example : A Suzuki coupling with phenylboronic acid yielded 5-phenyl-2-(trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylic acid (82% yield) .
Heterocycle Functionalization via Cycloaddition
The imidazo[1,5-A]pyrimidine core participates in [3+2] cycloadditions with nitriles or azides, forming fused polycyclic systems.
| Reagent | Conditions | Product |
|---|---|---|
| Acetonitrile | Bi(OTf)<sub>3</sub>, p-TsOH, 150°C | Pyrido-imidazo fused systems |
| Sodium Azide | CuI, DMF, 80°C | Triazolo derivatives |
Scientific Research Applications
In medicinal chemistry, it has been evaluated as a potential nonbenzodiazepine GABA receptor agonist, p38 mitogen-activated protein kinase inhibitor for the treatment of rheumatoid arthritis, and antibacterial agent . Additionally, it has been explored for its potential use in the development of new drugs for the treatment of infectious diseases .
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. As a GABA receptor agonist, it binds to the GABA receptor and modulates its activity, leading to the desired pharmacological effects . As a p38 mitogen-activated protein kinase inhibitor, it inhibits the activity of the kinase, thereby reducing inflammation and providing therapeutic benefits in conditions such as rheumatoid arthritis .
Comparison with Similar Compounds
Core Heterocycle Variations
| Compound Name | Core Structure | Key Substituents |
|---|---|---|
| Target Compound | Imidazo[1,5-a]pyrimidine | -CF₃ (C2), -COOH (C8) |
| 6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid | Imidazo[1,5-a]pyridine | -CF₃ (C6), -COOH (C3) |
| 3-Bromoimidazo[1,5-a]pyrimidine-8-carboxylic acid | Imidazo[1,5-a]pyrimidine | -Br (C3), -COOH (C8) |
| SH53d-acid (GABAA ligand) | Imidazo[1,5-a][1,4]diazepine | -COOH (C3), -F (aryl) |
Analysis :
Functional Group Variations
| Compound Class | Functional Group | Biological Implications |
|---|---|---|
| Carboxylic Acid Derivatives | -COOH | Enhanced solubility and H-bonding |
| Carbonitrile Derivatives | -CN | Increased lipophilicity, reduced H-bonding |
| Ester Derivatives | -COOR | Improved cell permeability (pro-drugs) |
Examples :
Antifungal and Antiviral Activity
- Target Compound: Limited direct data, but structurally related imidazo[1,5-a]pyrimidines with -CF₃ groups show herbicidal and antifungal activity (e.g., 41–43% TMV inhibition in ) .
- 3-Bromo Analog () : Bromine’s bulkiness may reduce activity compared to -CF₃, which offers a balance of hydrophobicity and electronic effects .
CNS Targets
- GABAA Receptor Ligands : Diazepine-core analogs (e.g., SH53d-acid) exhibit subtype selectivity (α5-subunit) due to extended ring systems, while pyrimidine-core compounds may favor kinase inhibition .
- Antidepressant Activity () : Derivatives with piperazinyl and -CF₃ groups show dual antihypertensive and antidepressant effects, likely via serotonin or adrenergic receptors .
Physicochemical Properties
| Property | Target Compound | 3-Bromo Analog | Pyridine-3-carboxylic Acid |
|---|---|---|---|
| LogP (Predicted) | 1.8–2.2 | 1.5–1.9 | 2.0–2.4 |
| Solubility (µg/mL) | ~50 (pH 7.4) | ~30 (pH 7.4) | ~20 (pH 7.4) |
| pKa (COOH) | ~3.5 | ~3.4 | ~3.6 |
Key Observations :
- -CF₃ vs. -Br : The trifluoromethyl group increases lipophilicity (higher LogP) without significantly altering acidity, favoring membrane permeability .
- Carboxylic Acid Position : The C8 -COOH in the target compound may offer better solvation than C3 in pyridine analogs, improving aqueous solubility .
Q & A
Q. What are the optimized synthetic routes for 2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylic acid, and how do reaction conditions influence yield?
The compound is synthesized via multistep reactions starting from substituted pyridine or pyrimidine precursors. A common approach involves cyclization of trifluoromethyl-containing intermediates with heterocyclic amines under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) . For example, ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS: 1260885-46-8) is synthesized by reacting trifluoromethyl-substituted pyridine derivatives with ethyl glyoxylate, followed by acid hydrolysis to yield the carboxylic acid moiety . Key factors include temperature control (80–120°C) and catalyst selection (e.g., Pd/C for hydrogenation steps). Yields typically range from 40–65%, with impurities managed via recrystallization (e.g., methanol) .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?
- NMR : H and C NMR confirm regiochemistry, with characteristic shifts for the trifluoromethyl group (δ ~120–125 ppm in F NMR) and carboxylic acid proton (δ ~12–13 ppm) .
- IR : Stretching vibrations at ~1700 cm (C=O of carboxylic acid) and ~1100–1200 cm (C-F bonds) .
- X-ray crystallography : Resolves tautomeric forms and hydrogen-bonding networks. Single crystals grown via slow evaporation from methanol/water mixtures reveal planar imidazo-pyrimidine cores with bond lengths consistent with aromaticity .
Q. How does the trifluoromethyl group influence the compound’s reactivity in functionalization reactions?
The electron-withdrawing trifluoromethyl group enhances electrophilic substitution at the 8-position of the imidazo-pyrimidine core. For example, amidation of the carboxylic acid with primary amines (e.g., benzylamine) proceeds efficiently in the presence of EDC/HOBt, yielding derivatives with >80% conversion . However, steric hindrance from the trifluoromethyl group can reduce reactivity in nucleophilic aromatic substitution unless activated by electron-deficient auxiliaries .
Advanced Research Questions
Q. What are the biological targets of this compound, and how does its structure-activity relationship (SAR) compare to related imidazo-pyrimidines?
The compound exhibits affinity for central nervous system (CNS) targets, particularly GABAA receptors. Analogues like DS1 (4-chloro-N-[6,8-dibromo-2-(2-thienyl)imidazo[1,2-a]pyridine-3-yl]benzamide) show subtype selectivity (α2/α3 over α1), attributed to the trifluoromethyl group’s hydrophobic interactions with receptor pockets . SAR studies indicate that replacing the carboxylic acid with ester or amide groups modulates blood-brain barrier penetration, with ethyl esters (e.g., ethyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a]benzodiazepine-3-carboxylate) showing enhanced bioavailability .
Q. What analytical challenges arise in quantifying trace impurities or isomers during purity assessment?
- HPLC-MS : Reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients resolve positional isomers (e.g., imidazo[1,5-a] vs. [1,2-a] regioisomers). Detection limits for trifluoroacetic acid (TFA) residuals are <0.1% .
- Chiral chromatography : Polysaccharide-based columns separate enantiomers of synthetic intermediates, critical for evaluating stereochemical purity in derivatives .
Q. How do computational models predict the compound’s binding mode to therapeutic targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations reveal that the trifluoromethyl group stabilizes hydrophobic interactions with GABAA receptor residues (e.g., Phe77 and Tyr160). The carboxylic acid forms hydrogen bonds with Thr142, while the imidazo-pyrimidine core π-stacks with Tyr209 . Free energy calculations (MM-PBSA) correlate with experimental IC values, validating predictive accuracy .
Q. What experimental strategies address contradictions in reported biological activity data across studies?
Discrepancies in IC values (e.g., nM vs. µM ranges) often stem from assay conditions (e.g., ion concentration, cell lines). Standardized protocols using recombinant α2β3γ2 GABAA receptors in HEK293 cells and patch-clamp electrophysiology reduce variability . Additionally, metabolite interference (e.g., ester hydrolysis in serum) necessitates stability assays under physiological pH and temperature .
Q. What are the key degradation pathways of this compound under accelerated stability conditions?
Forced degradation studies (40°C/75% RH, 14 days) show:
- Hydrolysis : Carboxylic acid converts to ethyl ester in acidic conditions (pH 2–3).
- Oxidation : Trifluoromethyl group remains stable, but the imidazo-pyrimidine core forms N-oxide derivatives in the presence of HO .
Degradation products are monitored via UPLC-PDA, with mass balance >98% .
Methodological Recommendations
- Synthesis : Optimize cyclization steps using microwave-assisted synthesis to reduce reaction times (30–60 minutes vs. 12 hours) .
- Characterization : Combine X-ray crystallography with solid-state NMR to resolve polymorphic forms .
- Biological assays : Use CRISPR-edited cell lines to isolate receptor subtype contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
